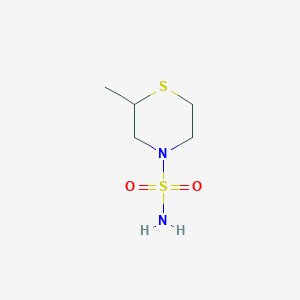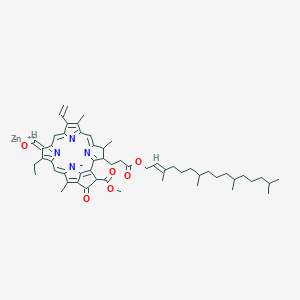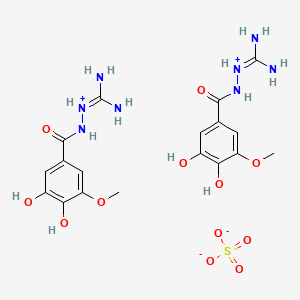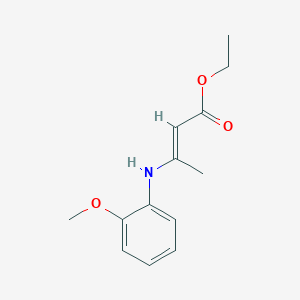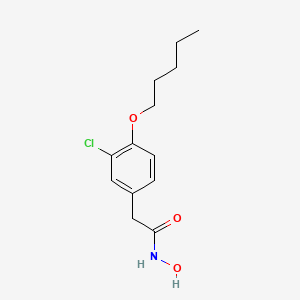![molecular formula C18H24ClF3N2 B13743818 Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride CAS No. 29465-18-7](/img/structure/B13743818.png)
Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride is a chemical compound with the molecular formula C18H24ClF3N2 and a molecular weight of 360.845 g/mol. This compound is known for its unique structure, which includes a trifluoromethyl group and a tetrahydrocarbazole moiety, making it of interest in various fields of scientific research and industrial applications.
准备方法
The synthesis of dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride involves several steps. One common synthetic route includes the reaction of 5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole with a suitable alkylating agent to introduce the propyl group. This is followed by the quaternization of the resulting intermediate with dimethylamine to form the final product. The reaction conditions typically involve the use of organic solvents and may require specific temperature and pressure controls to optimize yield and purity.
化学反应分析
Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways involved in diseases.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
作用机制
The mechanism of action of dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride can be compared with other similar compounds, such as:
Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride: This compound has a similar structure but with an ethyl group instead of a propyl group, which may affect its chemical reactivity and biological activity.
Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]methyl]azanium;chloride: The presence of a methyl group instead of a propyl group can lead to differences in its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
29465-18-7 |
|---|---|
分子式 |
C18H24ClF3N2 |
分子量 |
360.8 g/mol |
IUPAC 名称 |
dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride |
InChI |
InChI=1S/C18H23F3N2.ClH/c1-22(2)11-6-12-23-15-9-4-3-7-13(15)17-14(18(19,20)21)8-5-10-16(17)23;/h5,8,10H,3-4,6-7,9,11-12H2,1-2H3;1H |
InChI 键 |
HJUPHRYHGIRZSW-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CCCN1C2=C(CCCC2)C3=C(C=CC=C31)C(F)(F)F.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


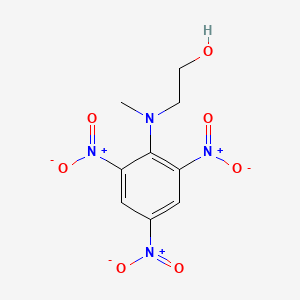

![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
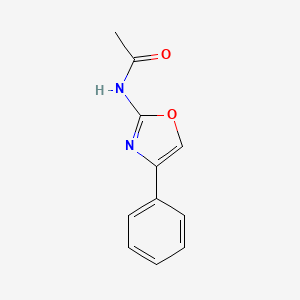

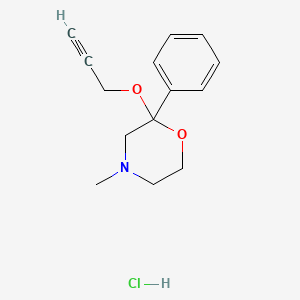
![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)
![2-(2,4,6-Trifluorophenyl)benzo[d]oxazole](/img/structure/B13743778.png)
